molecular formula C10H13NO3S B8016151 3-Amino-5,6,7,8-tetrahydronaphthalene-2-sulfonic acid

3-Amino-5,6,7,8-tetrahydronaphthalene-2-sulfonic acid

Cat. No.: B8016151
M. Wt: 227.28 g/mol
InChI Key: GTXDTTSMBSPQIV-UHFFFAOYSA-N
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Description

3-Amino-5,6,7,8-tetrahydronaphthalene-2-sulfonic acid is a compound derived from naphthalene, characterized by the presence of an amino group and a sulfonic acid group. This compound is a colorless solid and is known for its utility as a precursor in the synthesis of various dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Bucherer reaction, which involves the reaction of naphthalene derivatives with ammonium salts .

Industrial Production Methods: Industrial production of this compound often employs large-scale sulfonation processes, followed by amination. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5,6,7,8-tetrahydronaphthalene-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted naphthalene compounds .

Scientific Research Applications

3-Amino-5,6,7,8-tetrahydronaphthalene-2-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5,6,7,8-tetrahydronaphthalene-2-sulfonic acid involves its interaction with specific molecular targets. The amino and sulfonic acid groups allow it to bind to various receptors and enzymes, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Aminonaphthalene-4-sulfonic acid
  • 1-Aminonaphthalene-5-sulfonic acid
  • 1-Aminonaphthalene-6-sulfonic acid
  • 1-Aminonaphthalene-7-sulfonic acid
  • 2-Aminonaphthalene-1-sulfonic acid
  • 2-Aminonaphthalene-5-sulfonic acid
  • 2-Aminonaphthalene-6-sulfonic acid
  • 2-Aminonaphthalene-7-sulfonic acid
  • 2-Aminonaphthalene-8-sulfonic acid

Uniqueness: What sets 3-Amino-5,6,7,8-tetrahydronaphthalene-2-sulfonic acid apart from these similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic and industrial applications .

Properties

IUPAC Name

3-amino-5,6,7,8-tetrahydronaphthalene-2-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c11-9-5-7-3-1-2-4-8(7)6-10(9)15(12,13)14/h5-6H,1-4,11H2,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXDTTSMBSPQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=C(C=C2C1)N)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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